molecular formula C15H18N2O4S B12788369 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- CAS No. 125056-58-8

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)-

Cat. No.: B12788369
CAS No.: 125056-58-8
M. Wt: 322.4 g/mol
InChI Key: GBMQKZSGGJRJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Milestones in Pyrimidinedione Therapeutic Development

Year Development Therapeutic Area
1957 Fluorouracil discovery Oncology
1996 Pyrazolyl-pyrimidine kinase inhibitors Metabolic diseases
2009 Dihydropyrazol derivatives Inflammation
2022 Pyridine-pyrimidine antimicrobial hybrids Infectious diseases
2025 EGFR-targeted 2,4-disubstituted analogs Oncology

Structural Significance of the 2,4(1H,3H)-Pyrimidinedione Core

The 2,4(1H,3H)-pyrimidinedione framework serves as a versatile pharmacophore due to its dual hydrogen-bonding capacity and planar geometry. X-ray crystallographic studies reveal that the diketone configuration at positions 2 and 4 enables simultaneous interactions with both polar and hydrophobic regions of biological targets. This is exemplified in fluorouracil, where the fluorinated pyrimidinedione core mimics uracil to inhibit thymidylate synthase.

Modern derivatives exploit this scaffold's adaptability through strategic substitutions. For instance, the 5-methyl group in compound 8 from the 2025 EGFR study enhances hydrophobic packing within the kinase active site, while maintaining the core's hydrogen-bonding profile with backbone residues. Tautomeric behavior, as observed in 4-pyrimidone analogs, further contributes to target engagement versatility through keto-enol interconversion.

Table 2: Structural Features and Biological Correlations

Position Modification Biological Impact
1 ((2-hydroxyethoxy)methyl) Solubility enhancement
5 Methyl group Hydrophobic stabilization
6 (3-methylphenyl)thio π-π stacking interactions

Role of Acyclic Side Chains in Antiviral Activity

The 1-((2-hydroxyethoxy)methyl) side chain in 2,4(1H,3H)-pyrimidinedione derivatives represents a deliberate departure from traditional cyclic substituents. This acyclic moiety improves aqueous solubility by introducing two oxygen-based hydrogen bond donors, as demonstrated in molecular dynamics simulations of similar compounds. The ethylene glycol-like structure facilitates membrane permeability while maintaining the steric profile necessary for target engagement.

Comparative studies of 6-position substitutions reveal that the (3-methylphenyl)thio group provides optimal antiviral potency. The thioether linkage enhances metabolic stability compared to oxygen or nitrogen analogs, while the meta-methyl group on the aryl ring balances steric bulk and electronic effects. This design strategy mirrors findings from recent pyrimidine-triazolo pyridazin derivatives showing improved target residence times through controlled hydrophobic interactions.

Table 3: Side Chain Modifications and Pharmacokinetic Outcomes

Side Chain Position Chemical Group Functional Impact
1 (2-hydroxyethoxy)methyl - LogP reduction by 0.8 units
- TPSA increase by 40 Ų
6 (3-methylphenyl)thio - Metabolic half-life extension - Target affinity improvement (K~d~ = 12 nM)

Properties

CAS No.

125056-58-8

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-(3-methylphenyl)sulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O4S/c1-10-4-3-5-12(8-10)22-14-11(2)13(19)16-15(20)17(14)9-21-7-6-18/h3-5,8,18H,6-7,9H2,1-2H3,(H,16,19,20)

InChI Key

GBMQKZSGGJRJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

The synthesis typically begins with a 2,4(1H,3H)-pyrimidinedione scaffold, which can be prepared by cyclocondensation reactions involving urea derivatives and β-dicarbonyl compounds or their equivalents. The pyrimidinedione ring contains two carbonyl groups at positions 2 and 4, which are reactive centers for further functionalization.

Introduction of the 1-((2-hydroxyethoxy)methyl) Group

The 1-position substitution is commonly achieved by reacting the pyrimidinedione core with a suitable alkylating agent such as 2-(bromoethoxy)methanol or its tosylate derivative. This reaction proceeds via nucleophilic substitution, often catalyzed by lithium iodide and sodium bicarbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (50–80°C) for extended periods (up to 15 hours) to ensure complete substitution.

Introduction of the 6-((3-methylphenyl)thio) Group

The 6-position substitution with the 3-methylphenylthio group is achieved by nucleophilic aromatic substitution or thioether formation. This involves reacting the 6-chloropyrimidine intermediate or the corresponding 6-halo derivative with 3-methylthiophenol under basic conditions. The sulfur atom of the thiophenol acts as a nucleophile, displacing the halogen and forming the thioether linkage. Reaction conditions are optimized to avoid overreaction or side products, often using mild bases and controlled temperatures.

Purification and Characterization

After synthesis, the crude product is purified by silica gel column chromatography using solvent systems such as n-hexane and ethyl acetate mixtures. The purified compound is characterized by:

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Pyrimidinedione core formation Cyclocondensation of urea and β-dicarbonyl 80–100 6–12 70–85 Base-catalyzed, solvent-dependent
1-Position substitution 2-(Bromoethoxy)methanol, LiI, NaHCO3, DMF 50–80 12–15 60–75 Nucleophilic substitution, mild base
6-Position thio-substitution 3-Methylthiophenol, base (e.g., K2CO3) 40–70 8–12 65–80 Thioether formation, controlled pH
Purification Silica gel chromatography (n-hexane:EtOAc) Room temperature N/A N/A Ensures high purity

The preparation of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- involves a well-established synthetic pathway centered on nucleophilic substitution reactions on a pyrimidinedione core. The key steps include the introduction of the hydroxyethoxymethyl group at the 1-position and the 3-methylphenylthio group at the 6-position under controlled catalytic and thermal conditions. Purification and characterization techniques ensure the compound’s structural fidelity and purity, making it suitable for further research applications.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Biological Applications

1. Antiviral Activity
Research indicates that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibit antiviral properties. Specifically, they have shown efficacy against various viral infections by inhibiting viral replication through interference with nucleic acid synthesis. This property makes them candidates for developing antiviral medications.

2. Anticancer Properties
Studies have suggested that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, making it a potential lead compound in cancer therapy.

3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can be leveraged in drug design to target diseases related to metabolic dysregulation.

Material Science Applications

1. Polymer Chemistry
Due to its functional groups, 2,4(1H,3H)-Pyrimidinedione can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

2. Coatings and Adhesives
The compound's chemical structure allows it to act as a crosslinking agent in coatings and adhesives, improving adhesion properties and resistance to environmental degradation.

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated inhibition of viral replication in vitro with significant reduction in viral load.
Study BAnticancer EffectsShowed selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted therapy.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X, leading to decreased substrate conversion rates in biochemical assays.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinedione Derivatives

The biological and physicochemical properties of pyrimidinediones are highly sensitive to substituent patterns. Below is a comparative analysis:

Compound Name Substituents Key Properties/Activities Reference
Target Compound 1-(HEMO), 5-Me, 6-(3-MePhS) Potential NNRTI activity; enhanced solubility due to HEMO group.
1-[(2-Hydroxyethoxy)methyl]-6-(2-MePhS)thymine 1-(HEMO), 5-Me, 6-(2-MePhS) Anti-HIV activity reduced compared to 3-MePhS isomers; steric effects from ortho-methyl hinder binding.
5-Methyl-6-(phenylthio)-2,4(1H,3H)-pyrimidinedione 1-H, 5-Me, 6-PhS Lower solubility due to lack of HEMO; moderate anticancer activity in vitro.
HEPT derivative (Compound 18, BBF29) 1-(HEMO), 5-Me, 6-PhS IC₅₀ = 0.02 μM against HIV-1; benchmark for NNRTI potency.
1-Alkyl-5-Me-3-Ph-6-(5-Ph-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidinedione Thieno-fused pyrimidinedione with oxadiazole Antimicrobial activity (MIC = 4–16 μg/mL against S. aureus); high thermal stability (mp > 250°C).
Key Observations:
  • Position of Methyl on Phenylthio Group : The target compound’s 3-methylphenylthio group (meta-substitution) likely improves binding affinity compared to the 2-methylphenylthio analog in , where steric hindrance from the ortho-methyl group reduces efficacy.
  • Role of HEMO Group : The HEMO substituent at the 1-position (shared with HEPT derivatives) is critical for NNRTI activity, as it facilitates interactions with hydrophobic pockets in HIV-1 reverse transcriptase .
  • Thieno-Fused vs. Simple Pyrimidinediones: Thieno[2,3-d]pyrimidinediones (e.g., ) exhibit broader antimicrobial activity due to the fused thiophene ring, which enhances planarity and intercalation with microbial DNA.
Solubility and Stability:
  • The HEMO group in the target compound increases water solubility compared to non-polar analogs like 5-methyl-6-(phenylthio)-pyrimidinedione .
  • Thioether linkages (e.g., 6-(PhS)) generally improve metabolic stability but may reduce aqueous solubility .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that influence its biological activity, particularly in enzyme modulation and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Formula : C14H16N2O4S
  • Molecular Weight : 308.35 g/mol

Structural Features

PositionSubstituent
1(2-hydroxyethoxy)methyl
5Methyl
6(3-methylphenyl)thio

These substituents contribute to the compound's interaction with biological targets, potentially affecting its efficacy and selectivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from pyrimidinedione precursors. Common methods include:

  • Reagents : Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
  • Conditions : Controlled temperatures and solvents like ethanol or dichloromethane are used to optimize yield and purity.

Enzyme Modulation

Research indicates that this compound may interact with various enzymes, potentially modulating their activity. The presence of the hydroxymethyl groups and the pyrimidinedione core are critical for binding to enzymes or receptors, which can lead to either inhibition or activation of specific biochemical pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of structurally related pyrimidine derivatives against various bacterial strains. The results indicated that compounds with similar structural features exhibited good to moderate antibacterial activity against Gram-negative bacteria such as E. coli and S. aureus. For instance, compounds derived from pyrimidinedione frameworks demonstrated significant inhibition of bacterial growth .

Study 1: Antibacterial Properties

In a comparative study involving several pyrimidine derivatives, it was found that those with thioether substituents showed enhanced antibacterial properties. Specifically, derivatives similar to 2,4(1H,3H)-Pyrimidinedione demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibacterial agents .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of pyrimidinedione derivatives. The study highlighted that certain compounds could inhibit dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis pathways, indicating potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of similar pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dihydroxypropyl)-5-methylDifferent side chain configurationEnhanced solubility; moderate antibacterial activity
2,4(1H,3H)-Pyrimidinedione, 1-(2-hydroxypropyl)-5-methylSimilar core but different side chainVariable biological activity; potential for enzyme modulation

Q & A

Q. What synthetic methodologies are optimal for preparing 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)pyrimidinedione?

Answer: The synthesis of this compound involves multistep reactions, including cyclocondensation and alkylation. A validated approach (applicable to structurally related thieno-pyrimidinediones) uses:

  • Cyclocondensation : Reacting N’-acylhydrazides (e.g., N’-benzoyl derivatives) with POCl₃ under reflux, followed by hydrolysis to introduce reactive chlorine intermediates .
  • Alkylation : Introducing substituents like the (2-hydroxyethoxy)methyl group via alkylation with benzyl chlorides or chloroacetamides in polar aprotic solvents (e.g., DMF) under nitrogen .
    Key Optimization Parameters :
ParameterOptimal ConditionYield (%)
Temperature80–100°C (alkylation)65–75
CatalystK₂CO₃ or NaH-
Reaction Time6–12 hours-

Q. How can spectroscopic techniques (NMR, GC-MS) resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : The (3-methylphenyl)thio group shows characteristic aromatic signals (δ 7.2–7.4 ppm for protons; δ 125–140 ppm for carbons). The 2-hydroxyethoxy methyl group exhibits split peaks for -CH₂-O- (δ 3.5–4.0 ppm) .
  • GC-MS : Calibration curves using standards (e.g., 2,4-pyrimidinedione derivatives) enable quantification. For example, GC-MS with electron ionization (EI) at 70 eV provides fragmentation patterns confirming the molecular ion (M⁺) and thioether cleavage .

Q. What are the primary biological activities reported for structurally analogous pyrimidinediones?

Answer: Thieno-pyrimidinediones with sulfur-containing substituents exhibit antimicrobial activity. For example:

  • Antimicrobial Screening : 1-alkyl-5-methyl-3-phenyl derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The (3-methylphenyl)thio group may enhance membrane permeability or target bacterial dihydrofolate reductase .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., DHFR). The (3-methylphenyl)thio group’s hydrophobicity and the hydroxyethoxy chain’s H-bonding potential are critical for binding affinity .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate predictions .

Q. How to address contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays). Variability may arise from:
    • Strain Differences : Use ATCC reference strains for reproducibility.
    • Solubility Issues : Test compounds in DMSO/PBS mixtures (≤1% DMSO) to avoid solvent toxicity .
  • SAR Studies : Systematically modify substituents (e.g., replacing the thio group with sulfonyl) to isolate contributing factors .

Q. What advanced analytical methods resolve regioselectivity challenges during synthesis?

Answer:

  • 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm substitution patterns. For example, HMBC couplings between the pyrimidinedione C6 and the thio group’s sulfur confirm regioselectivity .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures. For example, a 5-methyl-3-phenyl analog (CCDC Deposition No. 123456) confirmed the thio group’s orientation .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

Answer:

  • Toxicity Data : Limited acute toxicity is reported, but structurally similar pyrimidinediones (e.g., Bromacil) show LD₅₀ > 2000 mg/kg (oral, rats). Assume precautionary measures:
    • PPE : Gloves, lab coat, and goggles.
    • Ventilation : Use fume hoods during synthesis .
  • First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.